molecular formula C22H19N3O3S2 B389308 Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate CAS No. 726137-03-7

Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate

Cat. No.: B389308
CAS No.: 726137-03-7
M. Wt: 437.5g/mol
InChI Key: DAVXERYQVBYBCH-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form the benzimidazole ring.

    Thioether Formation: The benzimidazole derivative is then reacted with chloroacetic acid to form the thioether linkage.

    Acylation: The thioether is acylated using acetic anhydride to introduce the acetyl group.

    Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Nitro or halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate is unique due to the presence of both the benzimidazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile compound in various applications.

Properties

CAS No.

726137-03-7

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5g/mol

IUPAC Name

ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H19N3O3S2/c1-2-28-21(27)15-12-18(14-8-4-3-5-9-14)30-20(15)25-19(26)13-29-22-23-16-10-6-7-11-17(16)24-22/h3-12H,2,13H2,1H3,(H,23,24)(H,25,26)

InChI Key

DAVXERYQVBYBCH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4N3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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